Chlorhydrate de cyclopentolate

Vue d'ensemble

Description

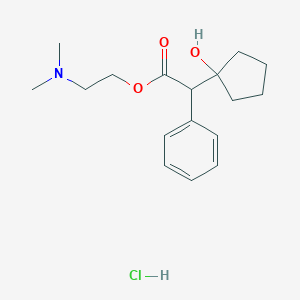

Le chlorhydrate de cyclopentolate est un composé anticholinergique synthétique principalement utilisé en ophtalmologie. Il est connu pour sa capacité à induire la mydriase (dilatation de la pupille) et la cycloplégie (paralysie du muscle ciliaire), qui sont essentielles pour les procédures diagnostiques telles que les examens des yeux . Ce composé est une amine tertiaire et fonctionne en bloquant les récepteurs muscariniques dans l'œil, empêchant ainsi l'œil de s'adapter à la vision de près .

Applications De Recherche Scientifique

Cyclopentolate hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Cyclopentolate hydrochloride primarily targets the muscarinic receptors in the muscles of the eye . These receptors play a crucial role in controlling the size of the pupil and the shape of the lens .

Mode of Action

As an anti-muscarinic agent , cyclopentolate hydrochloride blocks the muscarinic receptors, thereby inhibiting the action of acetylcholine . This results in the relaxation of the sphincter of the iris and the ciliary muscles . By blocking these receptors, cyclopentolate hydrochloride produces dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) .

Biochemical Pathways

The primary biochemical pathway affected by cyclopentolate hydrochloride is the cholinergic pathway . By acting as a muscarinic antagonist, cyclopentolate hydrochloride inhibits the action of acetylcholine, a neurotransmitter in the cholinergic pathway . This inhibition affects the regulation of the pupil size and lens shape, leading to mydriasis and cycloplegia .

Pharmacokinetics

When applied topically to the eyes, it causes a rapid, intense cycloplegic and mydriatic effect that is maximal in 15 to 60 minutes . Recovery usually occurs within 24 hours .

Result of Action

The primary molecular and cellular effects of cyclopentolate hydrochloride’s action are mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle of the eye) . These effects facilitate ophthalmic examinations and diagnostic testing .

Action Environment

The action, efficacy, and stability of cyclopentolate hydrochloride can be influenced by various environmental factors. For instance, the cycloplegic and mydriatic effects are slower in onset and longer in duration in patients who have dark pigmented irises . Furthermore, patients may be more light-sensitive than normal during the period of dilation and may notice blurred vision .

Analyse Biochimique

Biochemical Properties

Cyclopentolate Hydrochloride is an anti-muscarinic in the same class as atropine and scopolamine . It blocks the muscarinic receptors in the muscles of the eye . These receptors are involved in controlling the pupil size and the shape of the lens .

Cellular Effects

Cyclopentolate Hydrochloride induces relaxation of the sphincter of the iris and the ciliary muscles . When applied topically to the eyes, it causes a rapid, intense cycloplegic and mydriatic effect .

Molecular Mechanism

The molecular mechanism of Cyclopentolate Hydrochloride involves blocking muscarinic receptors, which leads to dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) .

Temporal Effects in Laboratory Settings

The cycloplegic and mydriatic effects of Cyclopentolate Hydrochloride are slower in onset and longer in duration in patients who have dark pigmented irises . Recovery usually occurs within 24 hours .

Metabolic Pathways

As an anticholinergic, it is known to interact with muscarinic receptors .

Transport and Distribution

It is known to act on the muscles of the eye, particularly the sphincter of the iris and the ciliary muscles .

Subcellular Localization

Given its role as an anticholinergic, it is likely to interact with muscarinic receptors located on the cell surface .

Méthodes De Préparation

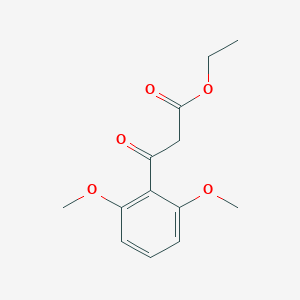

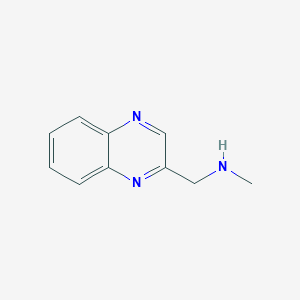

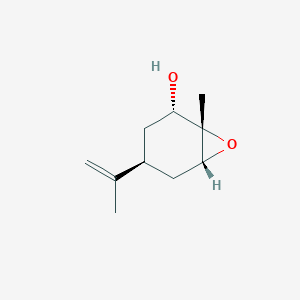

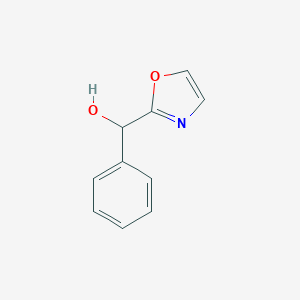

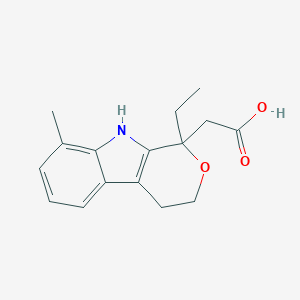

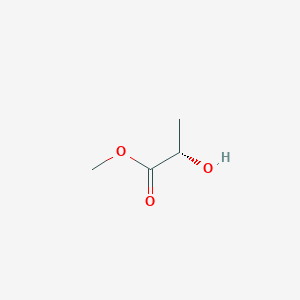

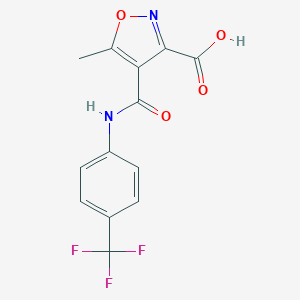

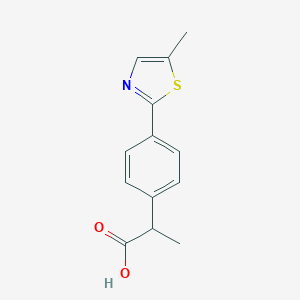

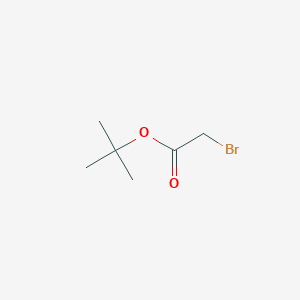

Voies Synthétiques et Conditions de Réaction : La préparation du chlorhydrate de cyclopentolate implique plusieurs étapes. La synthèse commence avec l'acide phénylacétique, qui réagit avec le cétocyclopentane pour former l'acide 2-(1-hydroxycyclopentyl)phénylacétique . Cet intermédiaire subit une réaction de substitution avec le chlorhydrate de chlorure de diméthylaminoéthyle en présence de carbonate de potassium anhydre et d'acétate d'éthyle, conduisant à la formation du this compound .

Méthodes de Production Industrielle : La production industrielle du this compound suit une voie synthétique similaire mais est optimisée pour la production à grande échelle. Le procédé implique l'utilisation de réactifs et de solvants disponibles dans le commerce, assurant un rendement et une pureté élevés. Les composés intermédiaires sont purifiés à l'aide de techniques de recristallisation pour atteindre la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate de cyclopentolate subit principalement des réactions de substitution lors de sa synthèse. Il ne participe généralement pas aux réactions d'oxydation ou de réduction dans des conditions standard.

Réactifs et Conditions Communes :

Réaction de Substitution : Le chlorhydrate de chlorure de diméthylaminoéthyle est utilisé comme réactif en présence de carbonate de potassium anhydre et d'acétate d'éthyle.

Conditions de Réaction : La réaction est effectuée à des températures élevées (environ 60 °C) pour assurer une conversion complète de l'intermédiaire en produit final.

Produits Principaux : Le produit principal de ces réactions est le this compound lui-même, qui est obtenu avec un rendement et une pureté élevés grâce à un contrôle minutieux des conditions de réaction et des étapes de purification .

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'Action

Le this compound exerce ses effets en bloquant les récepteurs muscariniques dans l'œil. Ces récepteurs sont responsables du contrôle de la taille de la pupille et de la forme du cristallin. En inhibant ces récepteurs, le this compound induit une relaxation du muscle sphincter de l'iris et du muscle ciliaire, conduisant à la mydriase et à la cycloplégie . Ce mécanisme est similaire à celui d'autres agents antimuscariniques tels que l'atropine et la scopolamine .

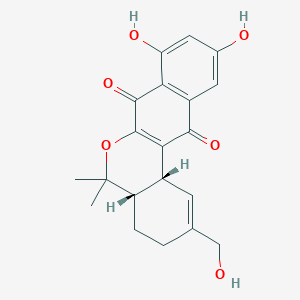

Comparaison Avec Des Composés Similaires

Le chlorhydrate de cyclopentolate est souvent comparé à d'autres agents antimuscariniques utilisés en ophtalmologie :

Scopolamine : La scopolamine a des effets similaires au this compound mais est moins utilisée en raison de ses effets systémiques plus larges.

Le this compound est unique dans son équilibre entre l'apparition rapide et la durée d'action modérée, ce qui le rend particulièrement utile pour les examens oculaires de routine .

Propriétés

IUPAC Name |

2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3.ClH/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKZVMUBMXGOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045390 | |

| Record name | Cyclopentolate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855558 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

60452-46-2, 5870-29-1, 60452-44-0 | |

| Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60452-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentolate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5870-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60452-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentolate hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentolate hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentolate hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOPENTOLATE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentolate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-(1-hydroxycyclopentyl)-2-phenylacetoxy)ethyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTOLATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736I6971TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

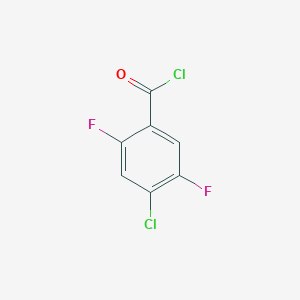

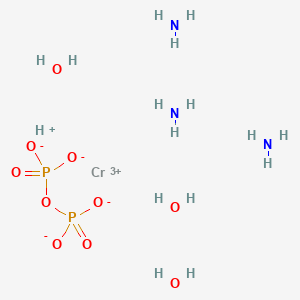

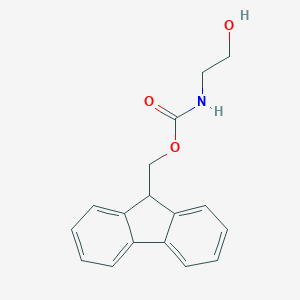

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cyclopentolate hydrochloride exert its effects on the eye?

A1: Cyclopentolate hydrochloride is an anticholinergic agent that blocks the action of acetylcholine, a neurotransmitter, at muscarinic receptors. In the eye, this blockade primarily affects the muscarinic receptors in the sphincter muscle of the iris and the ciliary muscle. [] This results in mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). []

Q2: What are the downstream effects of cyclopentolate hydrochloride's action on the iris and ciliary muscle?

A2: By blocking acetylcholine's action on the iris sphincter muscle, cyclopentolate hydrochloride prevents muscle contraction, leading to pupil dilation. This effect is crucial for ophthalmic examinations as it allows for better visualization of the internal eye structures. [, , ] Similarly, by affecting the ciliary muscle, it temporarily paralyzes accommodation, which is essential for accurate refractive error measurement, particularly in children who can accommodate strongly. [, , ]

Q3: What is the molecular formula and weight of cyclopentolate hydrochloride?

A3: The molecular formula for cyclopentolate hydrochloride is C17H25NO3·HCl, and its molecular weight is 327.85 g/mol. []

Q4: Has the stability of cyclopentolate hydrochloride in different formulations been studied?

A4: Yes, research has investigated the stability of cyclopentolate hydrochloride in different packaging and formulations. One study found that a preoperative cataract surgery gel containing cyclopentolate hydrochloride remained stable for 60 days when packaged in polycarbonate syringes and stored protected from light at both controlled ambient and refrigerated conditions. []

Q5: How long does it take for cyclopentolate hydrochloride to induce maximal cycloplegia?

A5: Research using an objective measure of accommodation found that maximum cycloplegia occurs approximately 10 minutes after instillation of 1% cyclopentolate hydrochloride in individuals with light irides. Individuals with darker irides may require 30-40 minutes for maximum cycloplegia. []

Q6: How long do the effects of cyclopentolate hydrochloride last?

A6: The duration of cyclopentolate hydrochloride's effects can vary depending on factors like dosage and individual response. In one study on dogs, pupillary dilation returned to pre-instillation size after 72 hours. []

Q7: Is there a difference in the time course of cycloplegia and mydriasis induced by cyclopentolate hydrochloride?

A7: Yes, studies show that the time courses for cycloplegia (paralysis of accommodation) and mydriasis (pupil dilation) are not identical. While pupil dilation may be evident sooner, maximum cycloplegia might take longer to achieve. []

Q8: What is the efficacy of cyclopentolate hydrochloride compared to other cycloplegic agents like tropicamide and atropine?

A9: Several studies have compared the cycloplegic and mydriatic effects of cyclopentolate hydrochloride to tropicamide and atropine. While atropine generally has a stronger and longer-lasting effect, cyclopentolate hydrochloride and tropicamide demonstrate comparable efficacy in many cases, particularly for shorter procedures. [, , , ]

Q9: Are there any known adverse effects associated with cyclopentolate hydrochloride use?

A11: While generally considered safe, cyclopentolate hydrochloride, like many medications, can cause side effects. Transient stinging upon instillation is common. [] Rarely, more serious systemic side effects like behavioral changes and psychosis have been reported, particularly in children. [, , , , ]

Q10: What analytical methods are used to determine the concentration of cyclopentolate hydrochloride in pharmaceutical preparations?

A12: Several analytical methods have been developed for the determination of cyclopentolate hydrochloride in pharmaceutical preparations. These include spectrophotometric methods, based on the formation of colored complexes, and chromatographic methods such as high-performance liquid chromatography (HPLC). [, , , ]

Q11: What is the principle behind the spectrophotometric determination of cyclopentolate hydrochloride?

A13: Spectrophotometric methods utilize the ability of cyclopentolate hydrochloride to form colored complexes with specific reagents. For example, when treated with Folin-Ciocalteu reagent in an alkaline environment, cyclopentolate hydrochloride produces a greenish-blue colored species with maximum absorbance at 733 nm. This absorbance can be correlated to the concentration of cyclopentolate hydrochloride using a calibration curve. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane](/img/structure/B143389.png)